molecular formula C7H12ClN B2959175 (2S)-2-ethynyl-2-methylpyrrolidine hydrochloride CAS No. 2219353-47-4

(2S)-2-ethynyl-2-methylpyrrolidine hydrochloride

Cat. No.: B2959175
CAS No.: 2219353-47-4
M. Wt: 145.63
InChI Key: UFOVMGODNKDWOA-OGFXRTJISA-N
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Description

(2S)-2-ethynyl-2-methylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a methyl and ethynyl group at the 2-position of the pyrrolidine ring, with the hydrochloride salt enhancing its solubility and stability. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate biological targets. The ethynyl group introduces unique electronic and steric properties, distinguishing it from related structures.

Properties

IUPAC Name

(2S)-2-ethynyl-2-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-3-7(2)5-4-6-8-7;/h1,8H,4-6H2,2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOVMGODNKDWOA-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219353-47-4
Record name (2S)-2-ethynyl-2-methylpyrrolidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-ethynyl-2-methylpyrrolidine hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the ethynyl and methyl groups. One common method involves the reaction of a suitable pyrrolidine precursor with ethynylating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-ethynyl-2-methylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to modify its structure.

    Substitution: The ethynyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes.

Scientific Research Applications

(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride finds use in a variety of scientific and industrial applications, based on its unique structural and chemical properties.

Scientific Research Applications

(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride in Chemistry

  • Catalysis This compound can function as a ligand in catalytic reactions, improving the efficiency and selectivity of chemical transformations.
  • Synthesis It serves as a building block in the creation of complex organic molecules, including natural products and pharmaceuticals. Researchers may use it as an intermediate to synthesize novel compounds.
  • Reactivity The presence of both ethynyl and methyl groups gives it unique chemical properties, allowing for selective transformations and applications.

(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride in Biology

  • Enzyme Inhibition It can inhibit enzyme activity by binding to active or allosteric sites, thus altering catalytic function.
  • Receptor Binding It is applicable in receptor-ligand interaction studies, providing insights into binding affinities and mechanisms of action of various receptors; it can act as an agonist or antagonist, influencing signal transduction pathways.

(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride in Medicine

  • Drug Development This compound is investigated for potential therapeutic properties, including anticancer, analgesic, and anti-inflammatory activities. As an example, α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists are being developed as novel antidepressants .
  • Diagnostics It can be employed as a probe in diagnostic assays to detect disease markers or specific biomolecules.

Industrial Applications

  • Material Science This compound is used to develop advanced materials with unique properties, such as nanomaterials and conductive polymers.
  • Agriculture It can be employed in the synthesis of agrochemicals to improve crop yield and protection.

Mechanism of Action

The mechanism of action of (2S)-2-ethynyl-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can lead to changes in cellular processes and biological effects.

Comparison with Similar Compounds

Key Observations :

  • Carboxylate Ester : The ester group in methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride may improve solubility in polar solvents but could reduce membrane permeability compared to the ethynyl analog .
  • Hydroxymethyl Group: (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride’s hydroxymethyl group increases hydrophilicity, which may affect pharmacokinetic properties like renal clearance .
  • Difluoromethyl Group : The difluoromethyl substituent in (2S)-2-(difluoromethyl)pyrrolidine hydrochloride offers metabolic stability and lipophilicity, traits valuable in CNS-targeting drugs .

Physicochemical Properties

Property This compound Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride
Molecular Weight (g/mol) 161.67 (estimated) 179.64 151.64
Polarity Moderate (ethynyl is polarizable) High (ester group) High (hydroxymethyl)
Solubility Likely soluble in polar aprotic solvents Soluble in water/methanol Soluble in water, ethanol
Stability Susceptible to alkyne-specific reactions (e.g., cycloadditions) Stable under neutral conditions; ester hydrolysis in acidic/basic media Prone to oxidation of hydroxymethyl group

Biological Activity

(2S)-2-ethynyl-2-methylpyrrolidine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an ethynyl group attached to a pyrrolidine ring, which contributes to its unique chemical properties. The molecular formula is C7H10NC_7H_{10}N with a molecular weight of approximately 110.16 g/mol. Its structural features allow for significant interactions with biological targets, enhancing its potential as a drug candidate.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic functions.
  • Receptor Binding : It exhibits affinity for various receptors, influencing signal transduction pathways. Its interaction with nicotinic acetylcholine receptors (nAChRs) has been particularly noted, where it acts as an agonist or antagonist depending on the receptor subtype involved .

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory : The compound has shown promise in reducing inflammation, potentially beneficial in treating inflammatory diseases.
  • Analgesic : It may provide pain relief through its action on pain pathways.
  • Anticancer : Preliminary studies suggest that it could inhibit cancer cell proliferation, making it a candidate for cancer therapy .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnti-inflammatoryAnalgesicAnticancer
(2S)-2-ethynyl-2-methylpyrrolidine HClYesYesYes
(2S)-2-ethynyl-pyrrolidineModerateNoModerate
(2S)-1-methylpyrrolidineLowYesNo

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in breast and lung cancer models.
  • Receptor Interaction Studies : Research focused on its interaction with nAChRs revealed that the compound selectively activates α4β2 subtypes over others, suggesting a mechanism for reduced peripheral side effects typically associated with broader-spectrum agonists .
  • Analgesic Effects : Experimental models demonstrated that administration of this compound resulted in decreased pain responses in rodent models, indicating its potential utility in pain management therapies .

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